molecular formula C18H21NO4 B5675261 dimethyl 1,2,6-trimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1,2,6-trimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5675261
M. Wt: 315.4 g/mol
InChI Key: UASXCCOIZXMTDS-UHFFFAOYSA-N
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Description

Dihydropyridines (DHPs) are a class of compounds known for their wide-ranging applications in medicinal chemistry due to their biological activities. These compounds are characterized by a 1,4-dihydropyridine nucleus, which can be modified to produce various derivatives with potential pharmacological properties.

Synthesis Analysis

The synthesis of DHP derivatives typically involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving aldehydes, β-keto esters (or β-diketones), and ammonium acetate. This method allows for the efficient and straightforward production of a wide array of DHP derivatives under mild conditions (Sharma & Singh, 2017).

Molecular Structure Analysis

The molecular structure of DHP derivatives is crucial for their biological activity. The core dihydropyridine ring can be substituted at various positions to modulate the compound's electronic, steric, and physicochemical properties, thereby affecting its interaction with biological targets (Lago et al., 2023).

properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-14(17(20)22-4)16(13-9-7-6-8-10-13)15(18(21)23-5)12(2)19(11)3/h6-10,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASXCCOIZXMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,2,6-trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

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